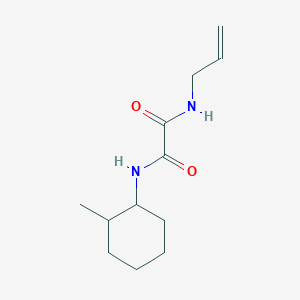
N-allyl-N'-(2-methylcyclohexyl)ethanediamide
Descripción general
Descripción
N-allyl-N'-(2-methylcyclohexyl)ethanediamide (AMCD) is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. AMCD belongs to the class of compounds known as amides, which are widely used in the pharmaceutical industry due to their ability to interact with biological systems. The unique chemical structure of AMCD makes it an attractive candidate for use in various research applications, including drug development and biochemical studies.
Mecanismo De Acción
The mechanism of action of N-allyl-N'-(2-methylcyclohexyl)ethanediamide is not fully understood, but it is thought to involve the modulation of ion channels in the nervous system. Specifically, N-allyl-N'-(2-methylcyclohexyl)ethanediamide has been shown to interact with voltage-gated sodium channels, which play a key role in the generation and propagation of action potentials in neurons. By modulating the activity of these channels, N-allyl-N'-(2-methylcyclohexyl)ethanediamide may help to reduce the excitability of neurons and prevent the development of seizures and other neurological disorders.
Biochemical and Physiological Effects:
In addition to its effects on ion channels, N-allyl-N'-(2-methylcyclohexyl)ethanediamide has been shown to have a number of other biochemical and physiological effects. For example, studies have suggested that N-allyl-N'-(2-methylcyclohexyl)ethanediamide may help to reduce inflammation and oxidative stress, both of which are implicated in the development of various diseases. Additionally, N-allyl-N'-(2-methylcyclohexyl)ethanediamide has been shown to have a positive effect on mitochondrial function, which is critical for maintaining cellular energy production and preventing cell death.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N-allyl-N'-(2-methylcyclohexyl)ethanediamide in lab experiments is its ability to interact with biological systems in a selective and specific manner. This makes it a valuable tool for studying the effects of ion channel modulation on neuronal activity and other physiological processes. However, there are also some limitations to using N-allyl-N'-(2-methylcyclohexyl)ethanediamide in lab experiments, including the potential for toxicity and the need for specialized equipment and expertise to handle the compound safely.
Direcciones Futuras
There are many potential future directions for research on N-allyl-N'-(2-methylcyclohexyl)ethanediamide. One area of interest is in the development of new drugs based on the structure of N-allyl-N'-(2-methylcyclohexyl)ethanediamide, which may have improved efficacy and safety profiles compared to existing medications. Additionally, further studies are needed to fully elucidate the mechanism of action of N-allyl-N'-(2-methylcyclohexyl)ethanediamide and its effects on various physiological processes. Finally, there is a need for more research on the potential toxicity of N-allyl-N'-(2-methylcyclohexyl)ethanediamide and its long-term effects on biological systems.
Aplicaciones Científicas De Investigación
N-allyl-N'-(2-methylcyclohexyl)ethanediamide has been studied extensively for its potential applications in scientific research. One of the most promising areas of research is in drug development, where N-allyl-N'-(2-methylcyclohexyl)ethanediamide has been shown to exhibit potent anticonvulsant and analgesic properties. Additionally, N-allyl-N'-(2-methylcyclohexyl)ethanediamide has been investigated for its potential use as a neuroprotective agent, with studies showing that it may help to prevent neuronal damage and improve cognitive function.
Propiedades
IUPAC Name |
N'-(2-methylcyclohexyl)-N-prop-2-enyloxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2O2/c1-3-8-13-11(15)12(16)14-10-7-5-4-6-9(10)2/h3,9-10H,1,4-8H2,2H3,(H,13,15)(H,14,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBVSRNNUXFGFJE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCC1NC(=O)C(=O)NCC=C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-allyl-N'-(2-methylcyclohexyl)ethanediamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![ethyl 5-benzyl-2-[({[4-(1-piperidinylcarbonyl)phenyl]amino}carbonothioyl)amino]-3-thiophenecarboxylate](/img/structure/B4117270.png)
![4-[3-(4-methyl-1-piperazinyl)-3-oxopropyl]-N-(1-phenylethyl)benzenesulfonamide](/img/structure/B4117277.png)

![N-butyl-2-{[N-(4-ethylphenyl)-N-(phenylsulfonyl)glycyl]amino}benzamide](/img/structure/B4117304.png)
![4-[5-({2-[(2-methyl-2H-tetrazol-5-yl)amino]-2-oxoethyl}thio)-1H-tetrazol-1-yl]benzoic acid](/img/structure/B4117307.png)



![2-[(5-methyl-3-isoxazolyl)carbonyl]-N-(tetrahydro-2-furanylmethyl)hydrazinecarbothioamide](/img/structure/B4117337.png)



![methyl 4-({4-[benzyl(methylsulfonyl)amino]benzoyl}amino)benzoate](/img/structure/B4117364.png)
![2-[(4-nitrophenyl)sulfonyl]-N-[3-(trifluoromethyl)phenyl]hydrazinecarboxamide](/img/structure/B4117372.png)